An In-depth Technical Guide to 3,5-Dimethylbenzylmagnesium Bromide
An In-depth Technical Guide to 3,5-Dimethylbenzylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3,5-Dimethylbenzylmagnesium bromide, a Grignard reagent with applications in organic synthesis. The information is intended for professionals in research and development, particularly in the pharmaceutical and chemical industries.
Core Chemical Properties
3,5-Dimethylbenzylmagnesium bromide is an organomagnesium compound that serves as a potent nucleophile and a strong base. Due to its high reactivity, it is typically prepared and used in situ or is commercially available as a solution in an ethereal solvent, most commonly tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF). Like other Grignard reagents, it is highly sensitive to protic solvents (such as water and alcohols), oxygen, and carbon dioxide. Therefore, its synthesis and handling require anhydrous and inert atmospheric conditions.
Structure and Identification
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IUPAC Name: magnesium;1-(bromomethyl)-3,5-dimethylbenzene;bromide[1]
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Molecular Formula: C₉H₁₁BrMg[1]
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Synonyms: 3,5-Dimethylbenzyl magnesium bromide, Magnesium, bromo[(3,5-dimethylphenyl)methyl]-[1][2]
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 223.39 g/mol | [1] |
| Physical Form | Typically handled as a solution in an ethereal solvent. | [1] |
| Solubility | Soluble in ethereal solvents like diethyl ether and tetrahydrofuran. | |
| Stability | Highly reactive and unstable in the presence of air and moisture.[3] |
Note: Specific experimental data such as melting point, boiling point, and density for the isolated compound are not available in the public domain.
Synthesis and Handling
The synthesis of 3,5-Dimethylbenzylmagnesium bromide follows the general principles of Grignard reagent formation, which involves the reaction of an organohalide with magnesium metal in an anhydrous ether solvent.
General Synthetic Workflow
The diagram below illustrates the typical workflow for the laboratory-scale synthesis of a Grignard reagent like 3,5-Dimethylbenzylmagnesium bromide.
Detailed Experimental Protocol (Representative)
The following is a representative protocol for the synthesis of 3,5-Dimethylbenzylmagnesium bromide, adapted from established methods for preparing Grignard reagents. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
Materials:
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Magnesium turnings
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3,5-Dimethylbenzyl bromide[4]
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Iodine crystal (as an initiator)
Apparatus:
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A three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.
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Magnetic stirrer and heating mantle.
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Schlenk line or glovebox for inert atmosphere operations.
Procedure:
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Preparation: The glassware is rigorously dried in an oven and assembled hot under a stream of inert gas.
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Magnesium Activation: Magnesium turnings are placed in the flask. A small crystal of iodine can be added to help initiate the reaction. The flask may be gently warmed to sublime the iodine, which helps to activate the magnesium surface.
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Initiation: A small amount of a solution of 3,5-Dimethylbenzyl bromide in the anhydrous ether solvent is added to the magnesium turnings. The reaction is initiated, which is often indicated by a color change, gentle bubbling, or a slight exotherm. Gentle heating or sonication may be required to start the reaction.
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Addition: Once the reaction has initiated, the remaining solution of 3,5-Dimethylbenzyl bromide is added dropwise from the addition funnel at a rate that maintains a gentle reflux.
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Completion: After the addition is complete, the reaction mixture is typically stirred and may be gently heated under reflux for a period to ensure complete consumption of the starting materials.
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Use: The resulting grey to brownish solution of 3,5-Dimethylbenzylmagnesium bromide is then used directly for the subsequent reaction.
Reactivity and Applications
As a strong nucleophile and base, 3,5-Dimethylbenzylmagnesium bromide is a versatile reagent in organic synthesis, primarily for the formation of new carbon-carbon bonds.
Nucleophilic Reactivity
The primary mode of reactivity for 3,5-Dimethylbenzylmagnesium bromide is nucleophilic attack on electrophilic carbon centers. This is depicted in the general signaling pathway below, where the Grignard reagent attacks a generic carbonyl-containing electrophile.
Applications in Synthesis
While specific applications for 3,5-Dimethylbenzylmagnesium bromide are not extensively documented in readily available literature, its reactivity is analogous to other benzylic Grignard reagents. Based on the applications of the closely related 3,5-dimethylphenylmagnesium bromide, potential applications include:
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Synthesis of Diarylborinic Acids: As a starting material for the synthesis of diarylborinic acids.
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Cross-Coupling Reactions: To prepare terphenyl derivatives by reacting with biphenylsulfonates in the presence of a nickel catalyst.
Spectroscopic Characterization
No experimental NMR or IR spectra for 3,5-Dimethylbenzylmagnesium bromide are available in the public domain. However, one can predict the expected spectral features based on its structure.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 3,5-Dimethylbenzylmagnesium bromide is expected to show characteristic absorption bands for the aromatic ring and the alkyl groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C-H (Aliphatic, CH₃ and CH₂) | 2975 - 2850 | Stretching |
| C=C (Aromatic) | 1600 and 1475 | Stretching |
| C-H (Aromatic) | 900 - 675 | Out-of-plane bending |
| C-Mg | ~500 | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
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¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons, the benzylic methylene protons (CH₂), and the methyl protons (CH₃). The benzylic protons would likely appear as a singlet, significantly shifted upfield compared to the precursor 3,5-dimethylbenzyl bromide, due to the carbanionic character of the benzylic carbon. The aromatic protons would show a characteristic splitting pattern for a 1,3,5-trisubstituted benzene ring.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, the benzylic carbon, and the methyl carbons. The benzylic carbon signal would be the most informative, appearing at a very high field (low ppm value) due to its high electron density.
Safety and Handling
Grignard reagents such as 3,5-Dimethylbenzylmagnesium bromide are hazardous materials and must be handled with appropriate safety precautions.
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Pyrophoric and Water-Reactive: These reagents can ignite spontaneously in air, especially if the solvent has evaporated. They react violently with water and other protic sources.
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Handling: All handling should be done in a fume hood under an inert atmosphere. Personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate gloves, is mandatory.
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Storage: Store as a solution in a tightly sealed container under an inert atmosphere, typically in a refrigerator designated for flammable reagents.
This guide provides a summary of the available technical information on 3,5-Dimethylbenzylmagnesium bromide. Researchers should always consult comprehensive safety data sheets and established laboratory safety protocols before handling this reagent.
References
- 1. 3,5-Dimethylbenzylmagnesium bromide | C9H11BrMg | CID 12348358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-DIMETHYLBENZYLMAGNESIUM BROMIDE | 111823-36-0 [chemicalbook.com]
- 3. 3,5-DIMETHYLPHENYLMAGNESIUM BROMIDE CAS#: 34696-73-6 [amp.chemicalbook.com]
- 4. 3,5-Dimethylbenzyl bromide, 98% 25 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
